molecular formula C15H14O4 B8695727 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol CAS No. 91998-26-4

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol

Cat. No. B8695727
CAS RN: 91998-26-4
M. Wt: 258.27 g/mol
InChI Key: BLPKXLBFSPBPHU-UHFFFAOYSA-N
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Description

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91998-26-4

Product Name

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)-1,3-dioxolan-2-yl]phenol

InChI

InChI=1S/C15H14O4/c16-13-5-1-11(2-6-13)15(18-9-10-19-15)12-3-7-14(17)8-4-12/h1-8,16-17H,9-10H2

InChI Key

BLPKXLBFSPBPHU-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-bis(4-hydroxyphenyl)-1,3-dioxolane was prepared by the procedure of Example 5 by mixing together, in a reaction flask fitted with a mechanical stirrer, thermometer, and variable take-off distillation head, 99 gm of 4,4'-dihydroxybenzophenone (97% pure, 0.448 mole), 269 gm of ethylene glycol (4.3 moles), 96 gm of trimethyl orthoformate (0.91 mole), and 150 gm of montmorillonite clay (K-10, United Catalysts) and heating the reaction mixture at 70° to 90° to give slow distillation of the reaction by-products. After about 18 hours, 66 gm of distillate had been collected, an additional 64 gm of trimethylorthoformate (0.60 mole) was added to the reaction mixture, and the reaction continued. After a total of 24 hours reaction time, NMR analysis of a reaction sample showed about 2.23 mole ratio of ketal product to ketone starting material; after a total of 48 hours reaction time, NMR analysis of a second reaction sample showed the mole ratio was about 19 (about 95% conversion to ketal product). The reaction mixture was heated for an additional 8 hours and then cooled; NMR analysis again showed about 95% conversion.
Quantity
99 g
Type
reactant
Reaction Step One
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269 g
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reactant
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96 g
Type
reactant
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[Compound]
Name
montmorillonite
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
[Compound]
Name
ketal
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
ketone
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reactant
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[Compound]
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ketal
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reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The preparation of 2,2-diphenyl-1,3-dioxolane from benzopheone under similar conditions is reported to give over 80% yield in only 5 hours reaction time, [M. Sulzbacher et al., J. Amer. Chem. Soc., 70, 2827 (1948)]. It is readily apparent that the synthesis of the ketal of 4,4'-dihydroxybenzophenone is accomplished less advantageously than the corresponding ketal of benzophenone.
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0 (± 1) mol
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reactant
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[Compound]
Name
ketal
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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ketal
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

In a flask equipped with a stirring blade and a thermometer, montmorillonite clay K10 (150 g) and 99 g of dihydroxybenzophenone were charged and the atmosphere in the flask was replaced by nitrogen. 242 mL of ethylene glycol and 99 mL of methyl orthoformate were added and the reaction was carried out at 110° C. while distilling of by-products produced. After 18 hours, 66 g of methyl orthoformate was added and the reaction was carried out for additional 30 hours, namely, 48 hours in total. The reaction solution was diluted with 300 mL of ethyl acetate added, filtered and then extracted with an aqueous 2% sodium hydrogen carbonate solution four times. The extract solution was concentrated and then recrystallized from dichloroethane to obtain the objective 2,2-bis(4-hydroxyphenyl)-1,3-dioxolane. From gas chromatography, the purity was found to be 99.5%.
[Compound]
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step Two
Name
methyl orthoformate
Quantity
99 mL
Type
reactant
Reaction Step Two
Name
methyl orthoformate
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Montmorillonite clay K10 (150 g) was reacted with 99 g of dihydroxybenzophenone at 110° C. in a mixture of 242 ml of ethylene glycol/99 ml of trimethyl orthoformate while distilling a produced by-product. After a lapse of 18 hours, 66 g of trimethyl orthoformate was added to perform a synthetic reaction for 48 hours. 300 ml of ethyl acetate was added to a reactant solution, and the resulting mixture was filtered and extracted with a 2% aqueous solution of sodium hydrogen carbonate four times. Furthermore, the reactant was concentrated, and then recrystallized with dichloroethane to obtain desired 2,2-bis(4-hydroxyphenyl)-1,3-dioxolane.
[Compound]
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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242 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

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